molecular formula C12H9N3O B1630210 1-(Pyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one CAS No. 89659-86-9

1-(Pyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one

Cat. No. B1630210
CAS RN: 89659-86-9
M. Wt: 211.22 g/mol
InChI Key: UNKBIBPHHBNVIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(Pyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one” is a compound that contains an imidazole moiety. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Molecular Structure Analysis

The molecular structure of “1-(Pyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one” is characterized by the presence of an imidazole ring, which is a five-membered heterocyclic moiety that contains two nitrogen atoms . One nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole is amphoteric in nature, meaning it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The specific physical and chemical properties of “1-(Pyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one” are not provided in the sources.

Scientific Research Applications

Synthetic Chemistry

This compound is part of the imidazo[1,2-a]pyrimidine family, which has been receiving significant attention in the synthetic chemistry community . It’s used in various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .

Optoelectronic Devices

Imidazo[1,5-a]pyridine derivatives, which include this compound, have shown potential in the field of materials science, particularly in the development of optoelectronic devices .

Sensors

These derivatives have also been used in the creation of sensors . Their unique chemical structure and versatility make them suitable for this application .

Anti-cancer Drugs

The compound has shown potential in the pharmaceutical field, specifically in the development of anti-cancer drugs . For instance, it has been used in the design of novel chemotherapeutic agents to combat the emergence and increasing prevalence of resistant pathogens .

Emitters for Confocal Microscopy and Imaging

Another interesting application of this compound is its use as emitters for confocal microscopy and imaging . This is due to its unique optical behaviors .

Anti-fibrosis Activity

Some derivatives of this compound have shown promising anti-fibrosis activities . For example, compounds ethyl 6- (5- ( p -tolylcarbamoyl)pyrimidin-2-yl)nicotinate ( 12m) and ethyl 6- (5- ( (3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate ( 12q) have shown significant anti-fibrosis activities with IC 50 values of 45.69 μM and 45.81 μM, respectively .

Antimicrobial and Anti-tubercular Activities

Derivatives of this compound have shown antimicrobial and anti-tubercular activities . This makes them potential candidates for the development of new antimicrobial and anti-tubercular drugs .

Antioxidant Activities

These derivatives have also exhibited antioxidant activities . For instance, molecule 4e has shown significant antioxidant activities with an IC50 value of 24.85 μg/ml, which is better than ascorbic acid activities (IC50 = 62.91 μg/ml) .

properties

IUPAC Name

3-pyridin-2-yl-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c16-12-14-9-5-1-2-6-10(9)15(12)11-7-3-4-8-13-11/h1-8H,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNKBIBPHHBNVIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)N2C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701008921
Record name 1-(Pyridin-2-yl)-1H-benzimidazol-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701008921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one

CAS RN

89659-86-9
Record name 2-Benzimidazolinone, 1-(2-pyridyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089659869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Pyridin-2-yl)-1H-benzimidazol-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701008921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(pyridin-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Pyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one
Reactant of Route 2
Reactant of Route 2
1-(Pyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one
Reactant of Route 3
Reactant of Route 3
1-(Pyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one
Reactant of Route 4
Reactant of Route 4
1-(Pyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one
Reactant of Route 5
Reactant of Route 5
1-(Pyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one
Reactant of Route 6
1-(Pyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.